Cucurbitacin IIa 2-O-glucoside
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Overview
Description
Cucurbitacin IIa 2-O-glucoside is a naturally occurring compound belonging to the cucurbitacin family, which are tetracyclic triterpenoids. These compounds are primarily found in the Cucurbitaceae family of plants, but they can also be found in other plant families, fungi, and some marine organisms . Cucurbitacins have been extensively studied for their diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin IIa 2-O-glucoside typically involves the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase, followed by subsequent hydroxylation, acetylation, and glucosylation steps . These reactions are carried out under controlled conditions to ensure the correct formation of the desired compound.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as plants in the Cucurbitaceae family. The extraction process typically includes solvent extraction, purification using chromatographic techniques, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Cucurbitacin IIa 2-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under mild conditions to prevent the degradation of the compound.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. For example, oxidation reactions can lead to the formation of more potent anticancer agents .
Scientific Research Applications
Cucurbitacin IIa 2-O-glucoside has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various derivatives with improved biological activities . In biology, it is studied for its effects on cell proliferation, apoptosis, and cell cycle regulation . In medicine, this compound is investigated for its potential as an anticancer agent, as it has been shown to inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines . Additionally, it has applications in the pharmaceutical industry as a lead compound for the development of new drugs .
Mechanism of Action
The mechanism of action of cucurbitacin IIa 2-O-glucoside involves the inhibition of key signaling pathways that are essential for cancer cell survival and proliferation. It has been shown to inhibit the JAK-STAT3, Wnt, PI3K/Akt, and MAPK signaling pathways . These pathways play crucial roles in cell growth, survival, and apoptosis. By inhibiting these pathways, this compound induces apoptosis, cell cycle arrest, and reduces cell migration and invasion .
Comparison with Similar Compounds
Cucurbitacin IIa 2-O-glucoside is unique among cucurbitacins due to its specific glucosylation pattern, which enhances its solubility and bioavailability . Similar compounds in the cucurbitacin family include cucurbitacin B, D, E, I, L glucoside, Q, and R . These compounds share similar biological activities but differ in their chemical structures and specific biological effects. For example, cucurbitacin B is known for its potent anticancer activity, while cucurbitacin E has strong anti-inflammatory properties .
Properties
IUPAC Name |
[6-[3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxoheptan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,20-24,27-32,39,41,44-48H,11-17H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTZZCQBLBDVRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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